5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN7O2/c1-9-20-16(26-23-9)10-2-3-24-13(5-10)21-22-14(24)8-19-15(25)11-4-12(17)7-18-6-11/h2-7H,8H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPPYKXOLSFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide (CAS Number: 2034599-09-0) is a complex organic compound that integrates multiple heterocyclic moieties. Its unique structure presents potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activities through a comprehensive review of available literature and data.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 414.22 g/mol. The presence of bromine and the combination of oxadiazole and triazole rings are significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.22 g/mol |
| CAS Number | 2034599-09-0 |
Anticancer Activity
Several studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Research has shown that similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.67 µM to 1.95 µM .
- Case Studies : A recent study highlighted the anticancer efficacy of related triazole compounds that inhibited tumor growth in vivo. These compounds were evaluated against multiple cancer types including melanoma and colon cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Compounds containing oxadiazole rings have been noted for their antibacterial effects against pathogenic bacteria .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the condensation of hydrazides with carboxylic acid derivatives.
- Bromination : The introduction of bromine is often performed using N-bromosuccinimide (NBS).
- Final Coupling : The final product is obtained by coupling with nicotinamide derivatives under controlled conditions to ensure high yield.
Comparative Analysis with Similar Compounds
Similar compounds have been analyzed for their biological activities, providing a comparative framework for understanding the potential efficacy of this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin) | Triazole ring with trifluoromethyl group | Anticancer activity |
| N-(phenyl)-N'-(substituted oxadiazoles) | Oxadiazole derivatives | Antimicrobial properties |
| 7-(substituted phenyl)-[1,2,4]triazolo derivatives | Triazole linked to phenyl groups | Enzyme inhibitors |
Scientific Research Applications
Structural Characteristics
This compound features several key structural components:
- Bromine atom : Enhances reactivity and may improve biological activity.
- Heterocyclic moieties : The presence of oxadiazole and triazole rings contributes to its pharmacological properties.
- Nicotinamide group : Known for its role in various biological processes and potential therapeutic applications.
Biological Activities
Research indicates that compounds similar to 5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide exhibit a range of biological activities:
Anticancer Activity
Studies have shown that triazole derivatives can act as potent anticancer agents by inhibiting specific enzymes involved in tumor growth . The unique structure of this compound may enhance its efficacy against various cancer cell lines.
Antimicrobial Properties
The oxadiazole moiety is associated with significant antimicrobial activity. Compounds containing this structure have been reported to exhibit effectiveness against a broad spectrum of bacteria and fungi .
Anti-inflammatory Effects
Research highlights the potential of triazole-containing compounds in reducing inflammation through the inhibition of pro-inflammatory cytokines . This application is particularly relevant in treating chronic inflammatory diseases.
Therapeutic Potential
The therapeutic applications of this compound extend beyond traditional uses. Its ability to interact with multiple biological targets suggests potential roles in:
Cardiovascular Disorders
Compounds with similar structures have shown promise in treating cardiovascular diseases by modulating pathways involved in blood pressure regulation and lipid metabolism .
Diabetes Management
Research indicates that triazole derivatives can influence glucose metabolism and insulin sensitivity, making them candidates for diabetes treatment .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Comparison with Similar Compounds
Key Comparisons :
- Core Structure: The target compound uses a triazolo[4,3-a]pyridine core, whereas analogues in feature triazolo[4,3-a]pyrazine or pyrrolo-triazolo-pyrazine systems. Pyrazine rings (vs.
- Substituents: The brominated nicotinamide side chain in the target compound contrasts with sulfonamide or cyclopropane groups in the patent analogues. Sulfonamides are known for enhancing solubility and target affinity, while bromine may increase steric bulk and lipophilicity .
Heterocyclic Derivatives from Chemical Databases
includes compounds like 5-Pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (168686-49-5).
Key Comparisons :
- Heterocyclic Arrangement : The target’s triazolo-pyridine-oxadiazole system differs from the triazolo-pyrimidine core in 168686-49-3. Pyrimidine-based systems are often utilized in kinase inhibitors due to their planar structure and ability to mimic purine bases.
- Functional Groups : The pentyl and hydroxyl groups in 168686-49-5 suggest a focus on modulating solubility and membrane permeability, whereas the target compound’s bromine and oxadiazole may prioritize metabolic stability and target engagement .
Data Table: Structural and Functional Comparison
| Compound Name/ID | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyridine | 5-Bromo-nicotinamide, 3-methyl-oxadiazole | Enzyme inhibition, oncology |
| N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)... | Triazolo[4,3-a]pyrazine | Cyclopropanesulfonamide | Kinase inhibition, inflammation |
| 5-Pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (168686-49-5) | Triazolo[1,5-a]pyrimidine | Pentyl, hydroxyl | Antimicrobial agents |
Research Findings and Methodological Insights
- Structural Determination : Tools like SHELXL () are critical for refining small-molecule structures, including heterocyclic systems like the target compound. The bromine atom’s heavy-atom effect may facilitate crystallographic analysis .
- SAR Trends : The oxadiazole moiety in the target compound aligns with trends in drug design for improving metabolic stability, as seen in analogues like those in . However, the bromine substitution’s impact on toxicity profiles remains uncharacterized in the provided evidence .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide?
- Methodology : A two-step approach is often employed:
Core Heterocycle Formation : Synthesize the triazolo-pyridine core via cyclization of substituted pyridine precursors under microwave-assisted conditions to enhance regioselectivity (e.g., analogous to methods in ).
Functionalization : Introduce the 3-methyl-1,2,4-oxadiazole and nicotinamide moieties via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃/DMF as a base/solvent system for SN2 reactions ).
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns and absence of regioisomers (e.g., chemical shifts for oxadiazole protons typically appear at δ 8.2–8.5 ppm ).
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~520–530 Da).
- Melting Point : Compare with literature values for analogous triazolo-pyridine derivatives (e.g., 160–350°C, depending on substituents ).
Q. What solvent systems are optimal for solubility in biological assays?
- Recommended : Use DMSO for stock solutions (up to 10 mM), followed by dilution in PBS or cell culture media.
- Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregates.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals for the oxadiazole and triazole protons overlap, employ 2D NMR (e.g., HSQC, HMBC) to assign cross-peaks unambiguously .
- Mitigation : Compare with structurally validated analogs (e.g., reports δ 7.8–8.1 ppm for triazole protons in similar scaffolds ).
Q. What strategies optimize the compound’s stability under physiological conditions?
- Degradation Pathways : Assess hydrolytic susceptibility of the oxadiazole ring at pH 7.4 using LC-MS.
- Stabilization : Co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance stability in aqueous buffers .
Q. How can computational modeling predict binding interactions with target proteins?
- Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., nicotinamide moiety’s role in ATP-binding pockets).
MD Simulations : Validate binding poses over 100 ns trajectories to assess conformational stability .
- Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays.
Q. What are the key challenges in designing SAR studies for this compound?
- Focus Areas :
- Oxadiazole Modifications : Replace 3-methyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability.
- Nicotinamide Substitutions : Explore halogenated analogs (e.g., 5-chloro) to improve target affinity .
- Data Interpretation : Use multi-parametric optimization (MPO) to balance potency, solubility, and permeability.
Q. How can researchers validate target engagement in cellular models?
- Approaches :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound treatment.
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time target interaction in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
